5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole
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Overview
Description
5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole can be achieved through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the use of metal-free synthetic routes, such as the enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yield. metal-free synthetic routes are gaining popularity due to their eco-friendly nature and lower costs .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve mild temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups .
Scientific Research Applications
5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit the activity of enzymes like Hsp90 and HDAC6, which are involved in cancer cell proliferation . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole include:
Benzisoxazole: An aromatic compound with a benzene-fused isoxazole ring structure.
Oxazole: A five-membered ring with oxygen and nitrogen atoms at the first and third positions.
Oxadiazole: A heterocyclic compound with oxygen and nitrogen atoms at different positions.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows for specific interactions with molecular targets. This uniqueness contributes to its distinct biological activities and therapeutic potential .
Properties
CAS No. |
132804-40-1 |
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Molecular Formula |
C8H6N2O |
Molecular Weight |
146.149 |
InChI |
InChI=1S/C8H6N2O/c1-2-7-6-4-10-11-8(6)5(1)3-9-7/h3-4H,1-2H2 |
InChI Key |
MPVHMBVVPIKZBO-UHFFFAOYSA-N |
SMILES |
C1CC2=NC=C1C3=C2C=NO3 |
Synonyms |
4,7-Ethanoisoxazolo[4,5-c]pyridine(9CI) |
Origin of Product |
United States |
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